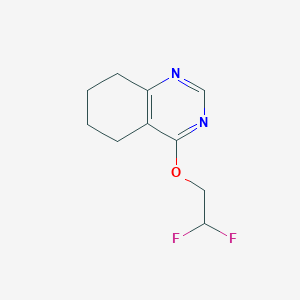
4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2,2-Difluoroethoxy)benzoic acid” is a compound with a molecular weight of 202.16 . It’s a powder stored at room temperature .
Molecular Structure Analysis
The molecular structure of a related compound, “(2,2-Difluoroethoxy)ethene”, has a molecular formula of C4H6F2O and an average mass of 108.087 Da .
Chemical Reactions Analysis
In a study on nucleophilic trifluoromethoxylation, alkyl halides were reacted with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions .
Physical And Chemical Properties Analysis
A related compound, “4-(2,2-Difluoroethoxy)pyridine”, has a molecular weight of 159.13 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 3 .
Wissenschaftliche Forschungsanwendungen
Environmental Interactions and Chemical Properties
- Research on the distribution behavior of 4-quinolones, including compounds structurally related to 4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline, has shown that these compounds can have significant interactions with environmental factors such as pH and humic acids. This is crucial for understanding their environmental fate and potential ecological impacts (Lützhøft et al., 2000).
Synthesis and Antibacterial Activities
- The synthesis and pharmacological properties of temafloxacin hydrochloride, a compound related to 4-quinolones, highlight the chemical versatility and potential therapeutic applications of these compounds. Their activity against bacterial pathogens underscores the importance of structural modifications to enhance efficacy (Chu et al., 1991).
Catalytic Applications
- The catalytic hydrogenation of nitrogen-containing heterocycles, including quinoline derivatives, by molybdenum complexes, demonstrates the potential application of 4-quinolones in synthetic chemistry and catalysis (Zhu et al., 2008).
Tubulin-Polymerization Inhibitors
- The development of novel classes of tubulin-polymerization inhibitors targeting the colchicine site, based on modifications of the quinoline structure, indicates the potential of 4-quinolones in cancer research and treatment. These compounds show promise in disrupting microtubule formation, a crucial process in cell division (Wang et al., 2014).
Anticancer and Antimicrobial Activities
- The synthesis and evaluation of 4-tetrazolyl-3,4-dihydroquinazoline derivatives demonstrate their potential in medicinal chemistry, particularly in the development of treatments for cancer and bacterial infections. The biological evaluation of these compounds has shown promising results in inhibiting cancer cell growth (Xiong et al., 2022).
Eigenschaften
IUPAC Name |
4-(2,2-difluoroethoxy)-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-9(12)5-15-10-7-3-1-2-4-8(7)13-6-14-10/h6,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLNBKHHNJGAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




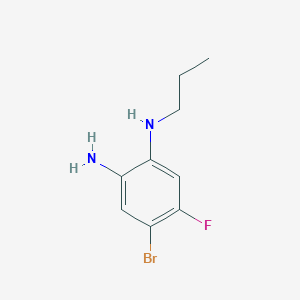
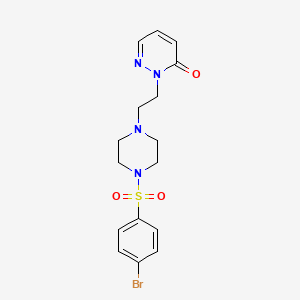
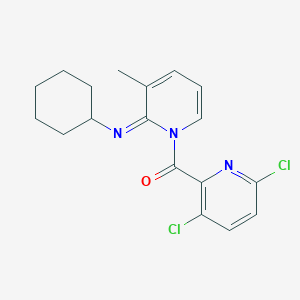


![N-ethyl-1-[4-(pentanoylamino)phenyl]cyclohexanecarboxamide](/img/structure/B2915772.png)
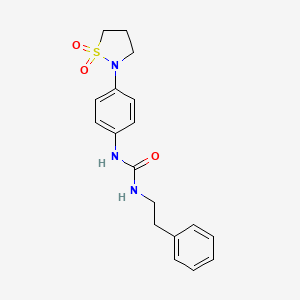
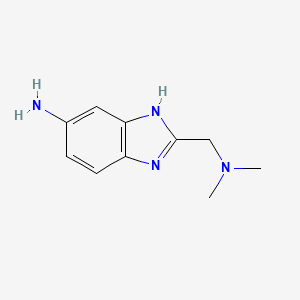
![8-[(3-hydroxypropyl)amino]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2915775.png)

